4-(4-Phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline
Overview
Description
4-(4-Phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that combines the structural features of tetrazole and quinoxaline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of quinoxaline derivatives with phenylpiperazine and tetrazole precursors. One common method includes the cyclocondensation of hydrazinoquinoxalines with phenylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds share a similar core structure but differ in the nature of the fused ring systems.
Imidazoquinoxalines: These derivatives have imidazole rings fused to the quinoxaline core, offering different biological activities.
Pyrimidoquinoxalines: These compounds contain pyrimidine rings fused to the quinoxaline core, providing unique properties and applications.
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-2-6-14(7-3-1)23-10-12-24(13-11-23)17-18-20-21-22-25(18)16-9-5-4-8-15(16)19-17/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMHTZKSJBXSBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C3=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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